![molecular formula C7H13ClN2O2S B12896779 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide CAS No. 89187-64-4](/img/structure/B12896779.png)
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is a chemical compound with a complex structure that includes a chloro group, a pyrrolidinone ring, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide typically involves multiple steps. One common method starts with the reaction of 2-chloroethanesulfinamide with 2-oxopyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanesulfinamide derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)acetamide
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89187-64-4 |
|---|---|
Fórmula molecular |
C7H13ClN2O2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethanesulfinamide |
InChI |
InChI=1S/C7H13ClN2O2S/c8-3-5-13(12)9-6-10-4-1-2-7(10)11/h9H,1-6H2 |
Clave InChI |
NFRRNDJYLHFBHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CNS(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)

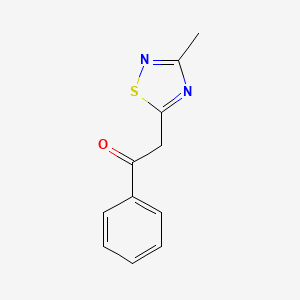
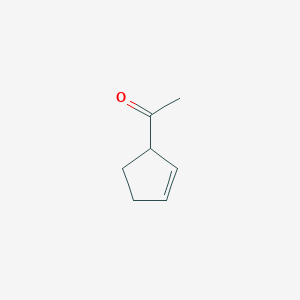
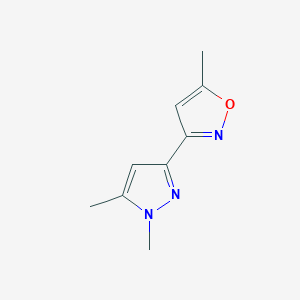

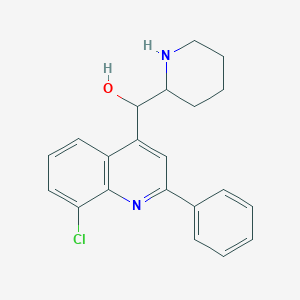
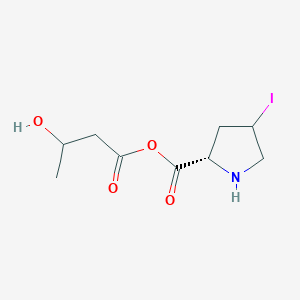
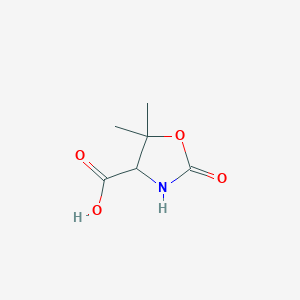
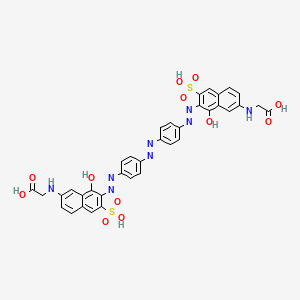
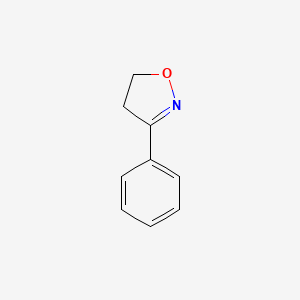
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
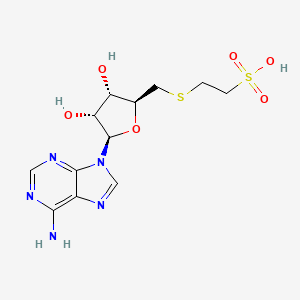
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
